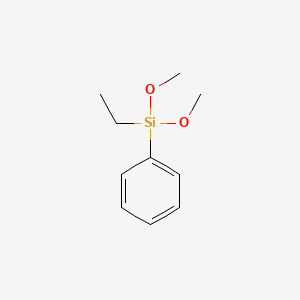
Ethyl(dimethoxy)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethoxy)phenylsilane is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to an ethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(dimethoxy)phenylsilane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride to form phenyltrichlorosilane. This intermediate is then reacted with ethanol and methanol under controlled conditions to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to remove impurities and achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethoxy)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Scientific Research Applications
Ethyl(dimethoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: this compound is used in the production of advanced materials such as silicone resins and coatings.
Mechanism of Action
The mechanism by which ethyl(dimethoxy)phenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar structure but lacks the ethyl and methoxy groups.
Ethylsilane: Contains an ethyl group but lacks the phenyl and methoxy groups.
Dimethoxyphenylsilane: Contains methoxy and phenyl groups but lacks the ethyl group.
Uniqueness
Ethyl(dimethoxy)phenylsilane is unique due to the combination of ethyl, methoxy, and phenyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Properties
CAS No. |
112123-25-8 |
|---|---|
Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
ethyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
OWFNNCHTAVHPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















